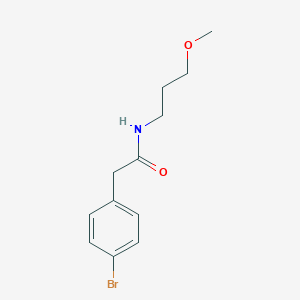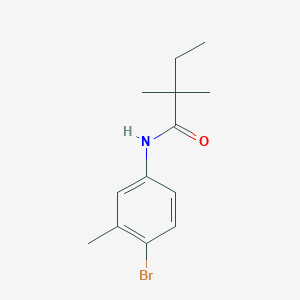
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. In
作用机制
The mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but several studies have proposed different mechanisms. One proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Another proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis by activating the caspase pathway.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of HIV reverse transcriptase, which is an enzyme involved in the replication of the virus. It has also been shown to inhibit the activity of hepatitis B virus polymerase, which is an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to be non-toxic to normal cells, which is an important factor for drug development.
However, there are also some limitations for lab experiments using 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One limitation is that the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, and further studies are needed to elucidate its mode of action. Another limitation is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to explore its anti-viral activity and its potential use in the treatment of viral infections.
Moreover, further studies are needed to elucidate the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide and to optimize its synthesis method to achieve maximum yield and purity. Additionally, the development of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved solubility and efficacy may open up new avenues for scientific research.
Conclusion
In conclusion, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, or 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, is a versatile chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide are promising, and it has the potential to be used in the development of new drugs for the treatment of various diseases.
合成方法
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using benzoyl isothiocyanate and 2-methoxyphenylhydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. The synthesis of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been reported in several studies, and the method has been optimized to achieve maximum yield and purity.
科学研究应用
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been investigated for its anti-viral activity. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-viral activity by inhibiting viral entry, replication, and release.
In addition, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
属性
产品名称 |
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-benzamido-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-10-6-5-9-12(13)16-15(21)18-17-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
InChI 键 |
DZDRFPGBHOXFJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
规范 SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)










![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)